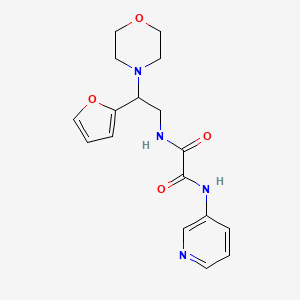

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

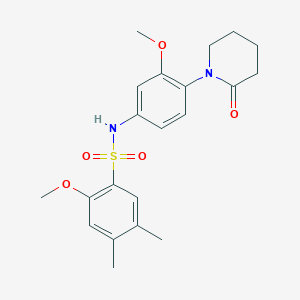

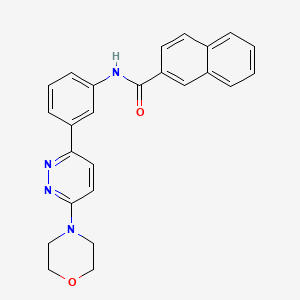

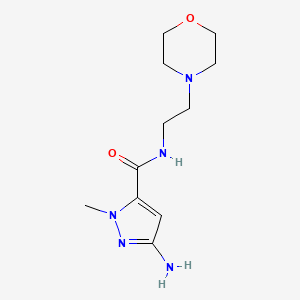

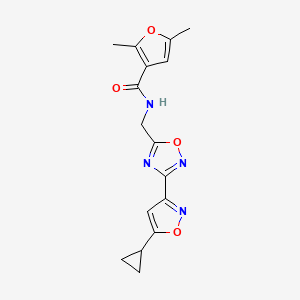

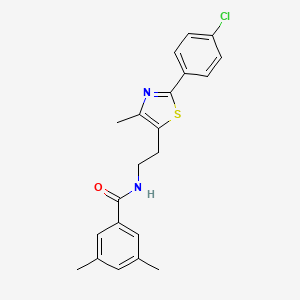

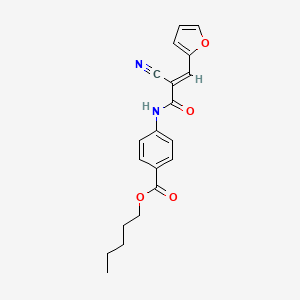

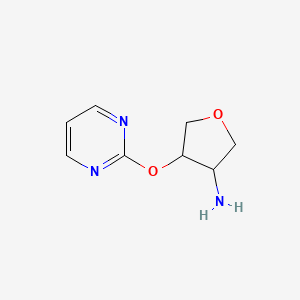

This compound is a complex organic molecule that contains furan, pyridine, and oxalamide groups . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Oxalamide is a functional group containing two carbonyl groups linked to a nitrogen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and pyridine rings might be introduced via a palladium-catalyzed cross-coupling reaction . The oxalamide group could potentially be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and pyridine rings would likely contribute to the compound’s aromaticity, while the oxalamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, pyridine, and oxalamide groups. The furan ring is known to be reactive due to the presence of the oxygen atom, which can act as a nucleophile. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, pyridine, and oxalamide groups could affect the compound’s solubility, boiling point, and melting point.Scientific Research Applications

Corrosion Inhibition Properties

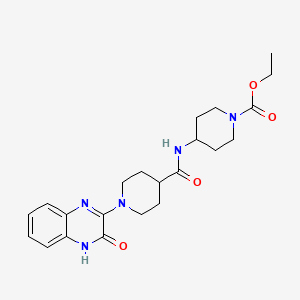

Research has shown that compounds containing elements similar to N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide exhibit corrosion inhibition properties. For instance, a study by Das et al. (2017) investigated the corrosion inhibition of mild steel by cadmium(II) Schiff base complexes containing ligands like morpholino and pyridine units. These complexes showed significant protection of mild steel surfaces, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization, and were further analyzed using field emission scanning electron microscopy (FE-SEM) and density functional theory (Das et al., 2017).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of heterocyclic compounds. Solov’eva et al. (1993) conducted spectroscopic studies to show that 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b]pyridine are formed from reactions involving morpholine, piperidine, and pyrrolidine. This research highlights the potential of morpholine-based compounds in the synthesis of complex heterocycles (Solov’eva et al., 1993).

Ligand Stability Studies

Furthermore, compounds similar to this compound are used in ligand stability studies. Rezaeivala et al. (2021) used 7Li NMR spectroscopy to investigate the stability of Li+ complexes with morpholine-based ligands in different solvent mixtures. This research provided insights into the stability constants of these complexes, which can be valuable in the development of new chemical entities (Rezaeivala et al., 2021).

Pharmaceutical Applications

In the pharmaceutical field, similar compounds have shown potential in the synthesis of novel drugs. Sharma (2015) discussed the role of oxadiazole, a compound structurally related to this compound, in pharmaceutical chemistry. Oxadiazoles, with a structure comprising one oxygen and two nitrogen atoms in a five-membered ring, are crucial in developing new medicinal compounds (Sharma, 2015).

Safety and Hazards

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c22-16(17(23)20-13-3-1-5-18-11-13)19-12-14(15-4-2-8-25-15)21-6-9-24-10-7-21/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNJQXIVXBMATA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)